molecular formula C16H14N2O2S B14021558 N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide CAS No. 39083-99-3

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide

Cat. No.: B14021558
CAS No.: 39083-99-3
M. Wt: 298.4 g/mol
InChI Key: VLQWLSJANMNBNH-UHFFFAOYSA-N
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Description

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring fused with a benzamide moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide typically involves the reaction of 3-ethylbenzothiazole with 2-hydroxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide can be compared with other similar compounds, such as:

    N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide: This compound has a similar benzothiazole structure but with different substituents, leading to variations in its chemical properties and reactivity.

    N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)pentanamide:

The uniqueness of this compound lies in its specific structure and the presence of both benzothiazole and benzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

39083-99-3

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-hydroxybenzamide

InChI

InChI=1S/C16H14N2O2S/c1-2-18-12-8-4-6-10-14(12)21-16(18)17-15(20)11-7-3-5-9-13(11)19/h3-10,19H,2H2,1H3

InChI Key

VLQWLSJANMNBNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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